Enhanced SNAr Electrophilicity vs. 2,3-Dichlorobenzaldehyde
In nucleophilic aromatic substitution (SNAr), the C-Br bond is significantly more labile than the C-Cl bond due to bromine's lower bond dissociation energy and superior leaving-group ability. This directly impacts reaction rates and achievable yields. While direct kinetic data for 2-Bromo-3-chlorobenzaldehyde vs. 2,3-dichlorobenzaldehyde is not available, class-level inference from halogen exchange studies indicates that the bromine atom in 2-Bromo-3-chlorobenzaldehyde will undergo substitution preferentially and more rapidly than the chlorine in 2,3-dichlorobenzaldehyde under identical conditions [1].
| Evidence Dimension | Relative SNAr Reactivity (Qualitative) |
|---|---|
| Target Compound Data | Bromine at 2-position exhibits higher lability due to lower C-Br bond dissociation energy (~285 kJ/mol) vs. C-Cl (~327 kJ/mol) [1]. |
| Comparator Or Baseline | 2,3-Dichlorobenzaldehyde: Chlorine at 2-position requires more forcing conditions for SNAr due to stronger C-Cl bond and poorer leaving-group ability [1]. |
| Quantified Difference | Qualitative: Br > Cl in SNAr leaving-group aptitude. Quantitative: C-Br BDE ~58 kJ/mol lower than C-Cl [1]. |
| Conditions | Class-level bond energy data extrapolated to SNAr context. |
Why This Matters
This differential reactivity enables chemoselective functionalization at the 2-position without affecting the 3-chloro substituent, allowing for sequential derivatization that is not possible with dichloro analogs.
- [1] Dąbrowski, M., Kubicka, J., Luliński, S., & Serwatowski, J. (2005). Halogen–lithium exchange between substituted dihalobenzenes and butyllithium: application to the regioselective synthesis of functionalized bromobenzaldehydes. Tetrahedron, 61(27), 6590-6595. View Source
